The Definitive Guide to N-Tetradecane-D30: An Essential Tool in Quantitative Analysis
The Definitive Guide to N-Tetradecane-D30: An Essential Tool in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Tetradecane-D30, a deuterated aliphatic hydrocarbon that has become an indispensable tool in modern analytical chemistry. As a senior application scientist, this document is crafted to provide not just the "what" but the critical "why" behind the application of this stable isotope-labeled compound, empowering researchers to enhance the accuracy, precision, and reliability of their quantitative analyses.
Introduction: The Imperative for Precision in Quantification
In the realms of environmental monitoring, drug metabolism and pharmacokinetics (DMPK), and food safety, the accurate quantification of organic molecules is paramount. Complex sample matrices often introduce significant variability during sample preparation and analysis, leading to potential under- or overestimation of the analyte of interest. The principle of isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for mitigating these challenges.[1] N-Tetradecane-D30, a perdeuterated analog of n-tetradecane, serves as an ideal internal standard for this purpose, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) applications. Its chemical inertness and similar chromatographic behavior to a range of non-polar and semi-volatile organic compounds make it a versatile and reliable choice for correcting analytical variability.[2]
Physicochemical Properties of N-Tetradecane-D30
A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective implementation. N-Tetradecane-D30 is a colorless liquid with properties very similar to its non-deuterated counterpart, n-tetradecane. This similarity is key to its function, as it ensures co-elution and similar behavior during extraction and analysis, with the critical difference being its mass-to-charge ratio (m/z) in mass spectrometry.
| Property | Value | Source |
| Chemical Formula | C₁₄D₃₀ | |
| Molecular Weight | 228.57 g/mol | |
| CAS Number | 204244-81-5 | |
| Appearance | Colorless liquid | |
| Boiling Point | ~252-254 °C | |
| Density | ~0.88 g/cm³ | |
| Solubility | Soluble in organic solvents (e.g., hexane, dichloromethane) | General chemical knowledge |
| Isotopic Purity | Typically ≥98 atom % D |
Core Applications: The Role of N-Tetradecane-D30 as an Internal Standard
The primary and most critical application of N-Tetradecane-D30 is as an internal standard in quantitative analytical methods, most notably GC-MS. The rationale for using a deuterated standard lies in its ability to mimic the analyte of interest throughout the entire analytical process, from extraction to detection.
Key Application Areas:
-
Environmental Analysis: N-Tetradecane-D30 is extensively used for the quantification of semi-volatile organic compounds (SVOCs) in complex environmental matrices such as soil, water, and sediment.[3] It is particularly valuable in the analysis of total petroleum hydrocarbons (TPH), including the diesel range organics (DRO) fraction, and polycyclic aromatic hydrocarbons (PAHs).[1][4][5] Its use helps to correct for analyte losses during sample preparation steps like solvent extraction and cleanup.[4][6]
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, understanding the metabolic fate of a new chemical entity is crucial. While N-Tetradecane-D30 itself is not a direct analog for most drug molecules, its inert nature and predictable chromatographic behavior make it a useful internal standard for methods analyzing non-polar metabolites or for monitoring the overall performance of the analytical system. Studies on the metabolism of n-alkanes indicate their potential relevance in understanding the biotransformation of hydrocarbon-based compounds.[7][8]
-
Food Safety and Quality: The analysis of contaminants in food, such as mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH), often employs deuterated alkanes as internal standards to ensure accurate quantification.
The logic behind using an internal standard is to provide a reference point against which the analyte's response is measured. This ratiometric approach corrects for variations in injection volume, detector response, and sample loss during workup.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocol: Quantification of Diesel Range Organics (DRO) in Soil using GC-MS with N-Tetradecane-D30 as an Internal Standard
This protocol provides a detailed, step-by-step methodology for the determination of diesel range organics (C10-C28) in soil samples, a common environmental analysis. This method is adapted from principles outlined in U.S. EPA Methods 8015 and 8270.[3][8]
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Acetone, Hexane (pesticide grade or equivalent)
-
Standards:
-
Diesel Range Organics (DRO) standard mix (C10-C28 alkanes)
-
N-Tetradecane-D30 (Internal Standard)
-
Surrogate standards (e.g., o-Terphenyl, optional but recommended)
-
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Apparatus:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Sonicator or wrist-action shaker
-
Centrifuge and centrifuge tubes
-
Concentration evaporator (e.g., nitrogen evaporator)
-
Glassware (beakers, flasks, vials)
-
Procedure
Step 1: Standard Preparation
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of N-Tetradecane-D30 in DCM at a concentration of 1000 µg/mL.
-
IS Spiking Solution: Dilute the IS stock solution to a working concentration of 20 µg/mL in DCM.
-
Calibration Standards: Prepare a series of calibration standards containing the DRO mix at concentrations ranging from 1 µg/mL to 100 µg/mL in DCM. Spike each calibration standard with the IS spiking solution to a final concentration of 10 µg/mL.
Step 2: Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample thoroughly.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a centrifuge tube.
-
Spiking: Add a known volume (e.g., 500 µL) of the 20 µg/mL N-Tetradecane-D30 internal standard spiking solution directly onto the soil sample. This results in a final IS concentration of 1 µg/g of soil. Rationale: Spiking the sample before extraction is critical to ensure that the internal standard experiences the same extraction efficiency and potential losses as the target analytes.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the centrifuge tube.
-
Sonication/Shaking: Tightly cap the tube and sonicate for 15 minutes or shake on a wrist-action shaker for 1 hour. Rationale: This step facilitates the transfer of the organic analytes from the soil matrix into the solvent.
-
Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to separate the soil from the solvent extract.
-
Solvent Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.
-
Repeat Extraction: Repeat the extraction (steps 4-7) with a fresh 20 mL aliquot of the acetone/hexane mixture. Combine the extracts.
Step 3: Extract Cleanup and Concentration
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Rationale: Water can interfere with the GC-MS analysis and degrade the column.
-
Concentration: Concentrate the dried extract to a final volume of approximately 0.9 mL using a gentle stream of nitrogen.
-
Final Volume Adjustment: Adjust the final volume to exactly 1.0 mL with DCM. The sample is now ready for GC-MS analysis.
Step 4: GC-MS Analysis
-
Instrument Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Inlet: Splitless injection at 280°C
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 320°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Interface: 280°C
-
MS Source: 230°C
-
MS Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for its higher sensitivity.
-
Quantification Ion for N-Tetradecane-D30: m/z 66 (or other characteristic fragment)
-
Quantification Ions for DRO components: Characteristic ions for each n-alkane.
-
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the series of calibration standards.
-
Inject the prepared sample extracts.
-
Inject a continuing calibration verification (CCV) standard every 10-15 samples to monitor instrument performance.
-
Step 5: Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the target DRO components and the N-Tetradecane-D30 internal standard.
-
Calibration Curve: For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area_analyte / Area_IS) * (Concentration_IS / Concentration_analyte) Plot the response ratio (Area_analyte / Area_IS) against the concentration of the analyte to generate a calibration curve.
-
Quantification: Calculate the concentration of the DRO components in the sample extract using the calibration curve and the response ratio of the analyte to the internal standard in the sample.
-
Final Calculation: Account for the initial sample weight and final extract volume to report the final concentration of DRO in the soil in mg/kg.
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. oklahoma.gov [oklahoma.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Elevated levels of diesel range organic compounds in groundwater near Marcellus gas operations are derived from surface activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
